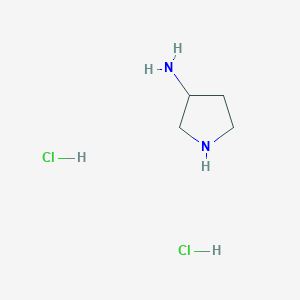

3-Aminopyrrolidine dihydrochloride

Übersicht

Beschreibung

Synthesis Analysis

3-Aminopyrrolidines have been synthesized through various methods. One approach involves the ring rearrangement of 2-aminomethylazetidines, which is a general method producing rearranged products regardless of substitution pattern and stereochemistry of the starting material, as demonstrated in the synthesis of (-)-absouline (Vargas-Sanchez et al., 2005). Another method for synthesizing cis-3-amino-2-methylpyrrolidines involves ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines, followed by nucleophilic displacement and reduction steps to achieve high yields of the desired product (Organic & biomolecular chemistry, 2009).

Molecular Structure Analysis

Structural studies of 3,4-dibromopyrrolidine hydrochloride reveal a slightly deformed envelope conformation with cis-configuration of bromine atoms, indicating the versatility of 3-aminopyrrolidines in adopting specific molecular geometries useful in further chemical modifications (Bukowska-strzyzewska et al., 1980).

Chemical Reactions and Properties

3-Aminopyrrolidines are involved in a variety of chemical reactions. For instance, they can undergo diastereomeric salt formation for resolution purposes, as seen in the practical resolution of 3-aminopyrrolidine via diastereomeric salt formation with (S)-2-methoxy-2-phenylacetic acid, which is important for obtaining enantiopure compounds for pharmaceutical applications (Sakurai et al., 2008).

Physical Properties Analysis

The physical properties of 3-aminopyrrolidine dihydrochloride, such as solubility, melting point, and stability, are crucial for its handling and application in synthesis. However, specific studies focusing on these properties were not identified in the current search, indicating a gap in the literature that future research could address.

Chemical Properties Analysis

The chemical properties of 3-aminopyrrolidine dihydrochloride, including reactivity with various chemical groups, stability under different conditions, and potential for further functionalization, are important for its application in synthesis and pharmaceuticals. Research shows that 3-aminopyrrolidines can serve as key intermediates in the synthesis of complex molecules, demonstrating their versatility and reactivity (Curtis et al., 2005).

Wissenschaftliche Forschungsanwendungen

Electrolytic Reduction Method for Primary Amines Synthesis : A study presented an electrolytic reduction method to prepare 3-aminomethylpyridine dihydrochloride, which could be useful for synthesizing primary amines (Krishnan, Raghupathy, & Udupa, 1978).

Transformation into N-substituted 3-Aminopyrrolidin-2-ones : Research demonstrated that 3-aminopyrrolidin-2-ones can be transformed into N-substituted versions and heterocyclic spiranes through reduction and cycloaddition processes (Kostyuchenko et al., 2009).

Enantiopure 3-Aminopyrrolidine Synthesis : A study developed a method for synthesizing enantiopure 3-aminopyrrolidine, enabling the stereocontrolled synthesis of (-)-absouline (Vargas-Sanchez et al., 2005).

Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride : Optimal conditions for synthesizing (S)-3-hydroxypyrrolidine hydrochloride were determined, using NaBH4-CH3COOH as a reducing agent (Li Zi-cheng, 2009).

Kinetic Resolutions of 3-Aminopyrrolidine : The application of protecting group concepts improved the rate and enantioselectivity in ω-transaminase-catalyzed kinetic resolutions of 3-aminopyrrolidine (Höhne, Robins, & Bornscheuer, 2008).

Synthesis from L-Aspartic Acid : An economical method was developed for synthesizing tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, suitable for industrial preparation (Han et al., 2018).

Enantiopure 3-Aminopyrrolidine for Pharmaceuticals : An optimized resolution process using (S)-2-methoxy-2-phenylacetic acid was found effective for producing enantiopure 3-aminopyrrolidine for chiral pharmaceuticals (Sakurai, Yuzawa, & Sakai, 2008).

Safety And Hazards

Zukünftige Richtungen

3-Aminopyrrolidine dihydrochloride has been used in the preparation of chiral organic–inorganic hybrid manganese (II) halide clusters, which have high photoluminescence quantum yield (PLQY) and high luminescence dissymmetry factor (glum), offering a new platform for multifunctional photoelectric applications .

Eigenschaften

IUPAC Name |

pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPNCMOUEXEGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583661 | |

| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopyrrolidine dihydrochloride | |

CAS RN |

103831-11-4 | |

| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)

![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)

![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)